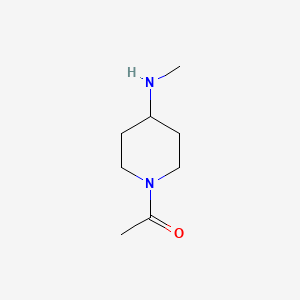

1-Acetyl-4-(methylamino)piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic synthesis and medicinal chemistry. nih.gov Its prevalence in pharmaceuticals and natural products underscores its importance. nih.govencyclopedia.pub The structural flexibility of the piperidine ring and its ability to engage in various non-covalent interactions with biological targets make it an invaluable scaffold in the rational design of therapeutic agents. researchgate.net The incorporation of piperidine rings into molecular frameworks often results in enhanced pharmacokinetic and pharmacodynamic properties. researchgate.net

Historical Context of Piperidine and its Derivatives in Drug Discovery

The history of piperidine is linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after the Latin word for pepper, Piper, from which it was derived. wikipedia.org Piperine, the alkaloid responsible for the pungency of black pepper, contains the piperidine motif. wikipedia.orgnih.gov

The recognition of the piperidine scaffold's therapeutic potential grew with the discovery of its presence in numerous alkaloids with significant physiological effects. encyclopedia.pub Examples include the analgesic morphine and the anticholinergic atropine, both of which feature a fused piperidine ring and are used clinically. encyclopedia.pub These natural products served as inspiration for medicinal chemists, leading to the synthesis of a vast number of piperidine derivatives. Today, piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govresearchgate.net

Role of Piperidine Core in Pharmacologically Active Compounds

The piperidine core is a privileged structure in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Its presence can significantly influence a molecule's properties, such as its ability to cross cell membranes, bind to receptors, and maintain metabolic stability. researchgate.net The nitrogen atom in the piperidine ring is often a key feature, as its basicity allows for the formation of salts, which can improve solubility and handling of the drug substance.

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including:

Central Nervous System (CNS) activity: Many antipsychotic drugs, such as haloperidol (B65202) and risperidone, as well as potent opioids like fentanyl and meperidine, contain a piperidine ring. encyclopedia.pubresearchgate.netijnrd.org

Anti-Alzheimer's agents: The leading drug for Alzheimer's disease, Donepezil, is a piperidine derivative. encyclopedia.pub Its benzyl-piperidine group is crucial for binding to the catalytic site of the acetylcholinesterase enzyme. encyclopedia.pub

Anticancer properties: Both natural and synthetic piperidine derivatives have been investigated for their potential in cancer therapy. nih.govresearchgate.net

Antiviral and Antimicrobial activity: Certain piperidine derivatives have shown promise as antiviral and antimicrobial agents. ijnrd.orgresearchgate.net

The biological activity of piperidine-containing compounds is highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net This allows for fine-tuning of the pharmacological profile through synthetic modifications.

The Unique Positioning of 1-Acetyl-4-(methylamino)piperidine within the Chemical Landscape

Within the broad family of piperidine derivatives, this compound holds a specific position defined by its distinct structural characteristics. These features suggest particular avenues of chemical reactivity and potential applications that merit focused scientific inquiry.

Structural Features and Chemical Reactivity Implications

This compound is an N-acylpiperidine derivative. nih.gov The key structural features are the piperidine ring, an acetyl group attached to the piperidine nitrogen (N-1), and a methylamino group at the 4-position of the ring.

The N-acetylation significantly impacts the chemical nature of the piperidine nitrogen. In a simple piperidine, the nitrogen is basic. However, the presence of the electron-withdrawing acetyl group in 1-acetylpiperidine (B1204225) delocalizes the lone pair of electrons on the nitrogen, making it a neutral amide. nih.gov This change in basicity can have profound effects on the molecule's interaction with biological targets and its pharmacokinetic properties.

The 4-methylamino group introduces a secondary amine, which is a basic center in the molecule. This provides a site for potential hydrogen bonding and salt formation, which can influence solubility and receptor interactions. The presence of both an amide at N-1 and an amine at C-4 creates a molecule with distinct hydrophilic and lipophilic regions, a characteristic often sought in drug design.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O uni.lucymitquimica.com |

| Molecular Weight | 156.23 g/mol cymitquimica.com |

| InChIKey | RSEPODZAQBVPOS-UHFFFAOYSA-N uni.lucymitquimica.com |

| SMILES | CC(=O)N1CCC(CC1)NC uni.lu |

| Synonyms | 1-Acetyl-N-Methylpiperidin-4-Amine, 4-N-Methylamino-1-Acetyl-Piperidine cymitquimica.com |

Justification for In-depth Academic Investigation of this compound

The specific combination of structural elements in this compound provides a strong rationale for its detailed academic investigation. While extensive research on this exact molecule is not widely published, its structure suggests it is a valuable probe for several areas of chemical and medicinal research.

The justification for its study lies in its potential as a building block and a lead compound. The synthesis and evaluation of series of related compounds, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have shown that modifications at the N-1 and C-4 positions of the piperidine ring can dramatically enhance biological activity, for instance, as potent inhibitors of acetylcholinesterase. nih.gov

Therefore, this compound serves as an interesting scaffold for several reasons:

Systematic Structure-Activity Relationship (SAR) Studies: It can be used as a starting point to explore how modifications of the N-acetyl and 4-methylamino groups affect biological activity. For example, replacing the acetyl group with other acyl groups or the methylamino group with other substituted amines could lead to the discovery of compounds with optimized potency and selectivity for a particular biological target.

Modulation of Physicochemical Properties: The interplay between the neutral amide and the basic secondary amine offers a platform to study how these functional groups influence properties like solubility, lipophilicity (as indicated by a predicted XlogP of -0.2), and membrane permeability. uni.lu

Intermediate for Further Synthesis: The secondary amine at the 4-position is a reactive handle that allows for the straightforward synthesis of more complex molecules. It can be acylated, alkylated, or used in other coupling reactions to build a library of diverse compounds for screening.

In essence, this compound represents a molecule at the intersection of established pharmacophore patterns and opportunities for novel chemical exploration. Its study is warranted to fully characterize its chemical properties and to unlock its potential as a precursor to new, pharmacologically relevant agents.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-acetylpiperidine |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine |

| Atropine |

| Donepezil |

| Fentanyl |

| Haloperidol |

| Meperidine |

| Morphine |

| Piperidine |

| Piperine |

Structure

3D Structure

属性

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPODZAQBVPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599642 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139062-96-7 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Acetyl 4 Methylamino Piperidine

Retrosynthetic Analysis of 1-Acetyl-4-(methylamino)piperidine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler precursors. This process is repeated until easily obtainable starting materials are identified.

For this compound, two primary disconnections are immediately apparent. The first is the amide bond connecting the acetyl group to the piperidine (B6355638) nitrogen. The second is the carbon-nitrogen bond of the methylamino group at the 4-position of the piperidine ring.

A logical retrosynthetic pathway is as follows:

Amide Bond Disconnection: The most straightforward disconnection is the cleavage of the N-acetyl bond. This bond can be formed in the forward synthesis by acylating a piperidine precursor. This step breaks down this compound into acetic anhydride (B1165640) (or a similar acetylating agent) and the key intermediate, 4-(methylamino)piperidine .

C4-Nitrogen Bond Disconnection: The next disconnection targets the methylamino group. This can be approached in two ways:

Reductive Amination: A common and efficient method for forming amines is reductive amination. In this disconnection, 4-(methylamino)piperidine is traced back to 1-acetyl-4-piperidone (B160193) and methylamine (B109427) . The forward reaction would involve the condensation of the ketone and amine to form an imine or enamine, followed by reduction.

N-Alkylation: Alternatively, the methyl group can be disconnected, leading back to 1-acetyl-4-aminopiperidine and a methylating agent.

Piperidine Ring Disconnection: The most fundamental disconnection involves breaking open the piperidine ring to identify a simpler, acyclic or aromatic precursor. The most common strategy for synthesizing piperidine rings is the hydrogenation of the corresponding pyridine (B92270) derivative. researchgate.net Therefore, the 4-substituted piperidine core can be retrosynthetically disconnected to a corresponding substituted pyridine, such as 4-(methylamino)pyridine .

These disconnections point to several key precursor fragments that are essential for the synthesis.

Table 1: Key Precursors in the Retrosynthesis of this compound

| Target Molecule | Disconnection Strategy | Precursor Fragments |

|---|---|---|

| This compound | Amide Formation | 4-(methylamino)piperidine, Acetic Anhydride |

| 4-(Methylamino)piperidine | Reductive Amination | 4-Piperidone (B1582916), Methylamine |

Synthetic Pathways to the Piperidine Core

The piperidine skeleton is a prevalent structural motif found in a vast array of pharmaceuticals and natural products. dicp.ac.cnrsc.org Consequently, numerous methods for its synthesis have been developed, with the reduction of pyridine derivatives being one of the most direct and widely used approaches. researchgate.net

Catalytic hydrogenation is a cornerstone method for converting aromatic pyridine rings into saturated piperidine rings. researchgate.netnih.gov This transformation is challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom to bind to and poison the metal catalyst. dicp.ac.cnrsc.org Overcoming these hurdles often requires specific catalysts and reaction conditions, including the use of elevated temperatures and pressures or the activation of the pyridine ring by converting it into a pyridinium (B92312) salt. rsc.orgnih.gov

The direct hydrogenation of pyridines using a hydrogen source and a catalyst is a favorable and atom-economical method for synthesizing piperidines. researchgate.netrsc.org The choice of catalyst is critical to achieving high conversion and selectivity.

Heterogeneous catalysts, particularly those based on platinum-group metals, are frequently employed for pyridine hydrogenation due to their high activity and applicability to industrial processes. nih.gov

Rhodium (Rh): Rhodium-based catalysts are exceptionally effective for the hydrogenation of pyridines. rsc.org Catalysts such as rhodium on carbon (Rh/C), rhodium on alumina (B75360) (Rh/Al₂O₃), and rhodium(III) oxide (Rh₂O₃) have demonstrated high activity. rsc.orgcjcatal.com Rh₂O₃, a stable and commercially available compound, has been shown to effectively reduce a variety of unprotected pyridines under mild conditions. rsc.org Furthermore, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst allows for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure, presenting a more sustainable alternative to traditional high-pressure methods. nih.govacs.orgnih.gov Rhodium is often considered more resistant to nitrogen-compound poisoning compared to palladium or ruthenium. mdpi.com

Palladium (Pd): Palladium on carbon (Pd/C) is another commonly used catalyst for this transformation. researchgate.netrsc.org The selectivity of Pd/C can be tuned by modifying the reaction conditions. For instance, in the hydrogenation of pyridinecarbonitriles, the addition of an acid can promote the saturation of the pyridine ring over the reduction of the nitrile group. rsc.org

Other Metals: Other noble metals also catalyze this reaction effectively. Ruthenium on carbon (5% Ru/C) has been reported to exhibit higher activity than Pd/C and Pt/C for the complete conversion of pyridine to piperidine. cjcatal.com Platinum oxide (PtO₂) is also a robust catalyst, particularly when used in a protic solvent like glacial acetic acid, which activates the pyridine ring towards reduction. researchgate.net

Table 2: Comparison of Metal Catalysts for Pyridine Hydrogenation

| Catalyst | Support/Form | Typical Conditions | Key Findings | Citations |

|---|---|---|---|---|

| Rhodium (Rh) | Rh/C, Rh/Al₂O₃, Rh₂O₃ | Mild temperature and H₂ pressure | High activity and selectivity; Rh₂O₃ effective for various unprotected pyridines. | rsc.orgcjcatal.com |

| Rhodium (Rh) | Rh on Carbon (Rh/KB) | Ambient temp/pressure (Electrocatalytic) | Quantitative conversion with up to 99% current efficiency. | nih.govacs.org |

| Palladium (Pd) | Pd/C | Varied, often with acid additive | Widely used; selectivity can be tuned by reaction conditions. | researchgate.netrsc.org |

| Ruthenium (Ru) | Ru/C | 100 °C, 3.0 MPa H₂ | Complete conversion with 100% selectivity; higher activity than Pd/C or Pt/C. | cjcatal.com |

While metal catalysis dominates the direct hydrogenation of pyridines, the field of organocatalysis offers alternative strategies for pyridine functionalization that can lead to piperidine precursors. Direct, metal-free organocatalytic hydrogenation of pyridines to piperidines is less established. However, organocatalysis plays a role in related transformations. For example, photochemical methods using an organic photosensitizer can achieve the functionalization of pyridines by generating pyridinyl radicals that couple with other radical species. acs.org This approach, however, adds a substituent rather than directly reducing the ring.

In the context of asymmetric synthesis, chiral organocatalysts are sometimes used in conjunction with metal catalysts in transfer hydrogenation reactions to produce chiral piperidines from pyridinium salts. dicp.ac.cn These systems highlight a synergistic approach where the organic molecule influences the stereochemical outcome of a metal-catalyzed reduction.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

Stereoselective Reduction Methods

The catalytic hydrogenation of substituted pyridine precursors is one of the most direct and cost-effective routes to creating the piperidine skeleton. researchgate.net However, achieving stereoselectivity in cases where new chiral centers are formed is a primary challenge. Advanced methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction. For instance, the hydrogenation of pyridinium derivatives can be influenced by chiral anions or by using sophisticated transition-metal complexes with chiral ligands.

One-pot sequential reactions combining Suzuki–Miyaura coupling with hydrogenation under mild conditions have been developed for functionalized piperidine synthesis. nih.gov The efficiency of such hydrogenations can be highly dependent on substrate concentration and the electronic properties of the substituents. nih.gov

Table 1: Examples of Catalytic Systems for Pyridine Reduction to Piperidine

| Catalyst System | Substrate Type | Conditions | Outcome | Citation |

| 10% Rh/C | Pyridines, Alkylbenzenes | 5 atm H₂, Water, 80 °C | Complete hydrogenation of aromatic rings | organic-chemistry.org |

| Palladium on Carbon | Pyridine N-oxides | Ammonium formate (B1220265) | Efficient reduction to piperidines under mild conditions | organic-chemistry.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen source cyclizes to form the heterocycle. nih.gov These reactions can proceed through the formation of either a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to complete the ring system. nih.gov The success of this approach often hinges on achieving high stereo- and regioselectivity, which can be addressed through the use of chiral ligands and catalysts. nih.gov

The cyclization of substrates containing both an amine and an alkene moiety is a prominent method for piperidine synthesis. These reactions are often catalyzed by transition metals that facilitate the intramolecular amination of the double bond.

Gold-Catalyzed Oxidative Amination: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, allowing for the simultaneous formation of the piperidine ring and the introduction of an oxygen-containing substituent. nih.gov

Palladium-Catalyzed Aza-Wacker Cyclization: Palladium catalysts are widely used for the aerobic oxidative cyclization of N-alkenylsulfonamides. organic-chemistry.org A notable advancement is the development of asymmetric versions using chiral ligands, such as pyridine-oxazoline (Pyox), to yield chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions. nih.govorganic-chemistry.org

Redox-Neutral Aza-Heck Cyclization: To avoid harsh oxidizing agents that may not be compatible with sensitive substrates, enantioselective intramolecular aza-Heck cyclizations of alkenylcarbamates have been developed. nih.gov These reactions proceed under redox-neutral conditions, broadening their applicability. nih.gov

Table 2: Alkene Cyclization Methods for Piperidine Synthesis

| Method | Catalyst / Reagent | Key Feature | Citation |

| Oxidative Amination | Gold(I) complex, Iodine(III) oxidant | Difunctionalization of the double bond | nih.gov |

| Asymmetric Aminoacetoxylation | Pd-catalyst, Pyridine-oxazoline (Pyox) ligand | High enantioselectivity for chiral piperidines | nih.govorganic-chemistry.org |

| Aza-Heck Cyclization | Palladium catalyst, Chiral P-O ligand | Redox-neutral conditions, suitable for sensitive substrates | nih.gov |

Radical cyclizations offer a complementary approach to forming the piperidine ring, often proceeding under mild conditions and tolerating a wide range of functional groups.

Cobalt-Catalyzed Cyclization: Cobalt(II) catalysts, such as those based on tetraphenylporphyrin (B126558) [Co(TPP)], can effectively mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govresearchgate.net A competing process can sometimes lead to the formation of a linear alkene as a by-product. nih.govresearchgate.net

Copper-Catalyzed C-H Amination/Cyclization: Copper catalysts can initiate N-radical formation, which then undergoes a 1,5-hydrogen atom transfer (HAT). The resulting carbon radical can be trapped to facilitate cyclization. nih.gov

Photoredox and Electrochemical Cyclization: Modern methods utilize visible light photoredox catalysis or electrochemistry to generate the key radical intermediates for cyclization. nih.govresearchgate.netnih.gov For example, an aryl radical can be generated from an aryl halide, which then undergoes regioselective cyclization to form complex spiro-fused piperidines. nih.gov Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govresearchgate.netnih.gov

Table 3: Radical Cyclization Strategies

| Catalyst/Initiator | Substrate Type | Mechanism | Citation |

| Cobalt(II) complex | Linear amino-aldehydes | Radical rebound vs. 1,5-H-transfer | nih.gov |

| Copper(I) or Copper(II) | Linear amines | N-radical formation, 1,5-HAT | nih.gov |

| Organic Photoredox Catalyst | Aryl halides with pendant alkenes | Light-driven single-electron transfer | nih.gov |

| Electrolysis (Cathode) | Imines and terminal dihaloalkanes | Electroreductive radical anion formation | nih.govresearchgate.netnih.gov |

Cycloisomerization reactions are highly atom-economical processes that rearrange a linear substrate into a cyclic product without the loss of any atoms. researchgate.net These methods are effective for constructing piperidine rings from suitably functionalized enynes (containing an alkene and an alkyne) and ene-dienes.

Palladium-Catalyzed Cycloisomerization of 1,6-Enynes: Palladium(0) catalysts can be used for the divergent cycloisomerization of 1,6-enynes, where the reaction pathway can be controlled by functional groups on the substrate to selectively yield tetrahydropyridine (B1245486) derivatives among other cyclic products. rsc.org

Rhodium-Catalyzed Cycloisomerization of 1,7-Ene-Dienes: Rhodium catalysts can promote an unexpected cycloisomerization of nitrogen-tethered 1,7-ene-dienes to produce trans-divinylpiperidines. acs.org The mechanism is proposed to involve allylic C-H activation followed by alkene insertion and reductive elimination. acs.org

Platinum-Catalyzed Cycloisomerization of Enynes: Platinum chlorides are also efficient catalysts for various rearrangement reactions of enynes, which proceed through a cationic mechanism initiated by the complexation of Pt(II) to the alkyne. researchgate.net

Multicomponent Reactions for Divergent Piperidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features of all starting materials, represent a highly efficient strategy for generating molecular complexity. mdpi.com This approach is well-suited for the synthesis of highly functionalized piperidine scaffolds. taylorfrancis.comnih.gov

Various MCRs have been developed, often catalyzed by acids or metal complexes, to assemble the piperidine ring. For instance, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield functionalized piperidines. taylorfrancis.com Biocatalysis has also emerged as a green alternative, with immobilized enzymes like Candida antarctica lipase (B570770) B (CALB) being used to catalyze the MCR synthesis of piperidines in high yields. rsc.org

Table 4: Examples of Multicomponent Reactions for Piperidine Synthesis

| Catalyst | Components | Key Feature | Citation |

| Tetrabutylammonium tribromide (TBATB) | Aldehydes, Amines, β-ketoesters | One-pot synthesis of highly functionalized piperidines | taylorfrancis.com |

| ZrOCl₂·8H₂O | Aromatic aldehydes, Amines, Acetoacetic esters | Aqua-compatible catalyst | taylorfrancis.com |

| Immobilized CALB | Benzaldehyde, Aniline (B41778), Acetoacetate ester | Biocatalytic, reusable catalyst system | rsc.org |

| Chiral Phosphoric Acid | 1-amino-hex-5-enes, Thioacrylates | Asymmetric 'Clip-Cycle' strategy | rsc.org |

Introduction of the Acetyl Moiety

The final step in the synthesis of this compound is the N-acetylation of the piperidine nitrogen. This transformation is a fundamental reaction in organic synthesis, often used as a means to protect amine groups. orientjchem.org While classic methods involving acetyl chloride or acetic anhydride are common, modern approaches focus on milder and more environmentally friendly conditions. orientjchem.orgresearchgate.net

Conventional Acylation: The reaction is typically carried out using an acylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst. orientjchem.orgresearchgate.net

Catalyst-Free Acylation: An eco-friendly procedure involves the acylation of primary and secondary amines with acetic anhydride in water, without the need for any catalyst, affording N-acetylated products in high yields and with short reaction times. orientjchem.org

Continuous-Flow Acetylation: A sustainable continuous-flow process has been developed using acetonitrile (B52724) as both the acetylating agent and the solvent, with alumina serving as a cheap, reusable Lewis acid catalyst. nih.gov This method avoids hazardous reagents like acetyl chloride. nih.gov

Acetylation with Esters: A simple method uses catalytic amounts of acetic acid with ethyl acetate (B1210297) or butyl acetate serving as the acyl source, providing excellent yields of the acetamide (B32628) product. rsc.org

Acetyl Migration: In complex systems, such as spiro-piperidines, the acetyl group has been observed to migrate from a less nucleophilic nitrogen (e.g., in a tetrahydroquinoline ring) to the more nucleophilic piperidine nitrogen under certain reaction conditions, such as debenzylation. researchgate.net

Table 5: Methods for N-Acylation of Piperidines and Other Amines

| Acetylating Agent | Catalyst / Conditions | Key Advantage | Citation |

| Acetic Anhydride | Catalyst-free, Water | Eco-friendly, simple work-up | orientjchem.org |

| Acetyl Chloride | Iodine, Solvent-free, RT | Mild conditions, high efficiency | researchgate.net |

| Acetonitrile | Alumina, Continuous-flow | Utilizes cheap, non-toxic reagents | nih.gov |

| Ethyl Acetate | Acetic acid (catalytic) | Avoids strong acylating agents | rsc.org |

Acylation Reactions and Regioselectivity at the Piperidine Nitrogen

The introduction of an acetyl group onto the piperidine nitrogen of a 4-(methylamino)piperidine precursor is a critical step that requires careful consideration of regioselectivity. The precursor molecule contains two nitrogen atoms: a secondary amine of the piperidine ring and a secondary methylamino group. The piperidine nitrogen is generally more nucleophilic and less sterically hindered compared to the exocyclic amino group, which typically allows for selective acylation.

In a direct acylation approach, reacting 4-(methylamino)piperidine with an acetylating agent such as acetic anhydride or acetyl chloride under controlled conditions can lead to the desired N-acetylation at the piperidine nitrogen. The reaction is often performed in the presence of a base, like triethylamine (B128534), to neutralize the acid byproduct.

However, a phenomenon known as acetyl migration can occur under certain conditions. For instance, studies on related spiro-piperidine systems have shown that an acetyl group can transpose from one nitrogen atom to another more nucleophilic nitrogen within the same molecule, particularly during processes like catalytic debenzylation. researchgate.net In the context of this compound synthesis, if the exocyclic nitrogen were acylated first, a subsequent intramolecular transamidation could potentially move the acetyl group to the more basic piperidine nitrogen. The greater nucleophilicity of the piperidinic nitrogen compared to an exocyclic or quinoline (B57606) nitrogen has been noted as the driving force for such migrations. researchgate.net Therefore, reaction conditions are optimized to favor direct and irreversible acylation of the piperidine nitrogen.

Protecting Group Strategies for the Amine Functionality during Acylation

To circumvent potential issues with regioselectivity during acylation, a common and robust strategy involves the use of protecting groups. This approach temporarily blocks the reactivity of the methylamino group, allowing for the unambiguous acylation of the piperidine nitrogen.

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines in piperidine synthesis. mdpi.comcreative-peptides.com The synthesis can commence from 1-Boc-4-piperidone. The methylamino group is first introduced at the C-4 position (methods discussed in section 2.4), leading to the intermediate tert-butyl 4-(methylamino)piperidine-1-carboxylate. The Boc group is stable under the basic or neutral conditions typically used for acylation.

Following the successful introduction of the C-4 substituent, the Boc protecting group can be cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), to yield the free piperidine secondary amine. mdpi.com This deprotected intermediate, 4-(methylamino)piperidine, can then be selectively N-acetylated as described previously. Alternatively, the synthetic sequence can be altered: starting with 4-(methylamino)piperidine, the exocyclic amine is protected (e.g., as N-Boc-N-methylamino), followed by acetylation of the piperidine nitrogen, and finally, deprotection of the Boc group.

Another protecting group used in complex amine synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is notably labile under mild basic conditions, typically using a piperidine solution, which offers an orthogonal deprotection strategy to the acid-labile Boc group. creative-peptides.comscielo.org.mx

Table 1: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Reagents | Key Characteristics |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA); Hydrochloric acid (HCl) mdpi.com | Stable to base and hydrogenation; Cleaved by strong acid. creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd); HBr/Acetic Acid creative-peptides.com | Stable to mild acid and base; Removed by hydrogenolysis. |

This table provides a summary of common protecting groups applicable in synthetic organic chemistry.

Incorporation of the Methylamino Group

Amination Reactions at the C-4 Position of the Piperidine Ring

Reductive amination is arguably the most common and efficient method for installing the C-4 amino group. researchgate.net This reaction typically involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The ideal starting material for this approach is 1-acetyl-4-piperidone. This ketone can be synthesized by reacting the corresponding non-acetylated 4-piperidone with ketene (B1206846) in the presence of an acid catalyst. google.com The 1-acetyl-4-piperidone is then reacted with methylamine in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and effectiveness. mdpi.com Other common reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C). google.comchim.it

The general sequence is as follows:

Reaction of 1-acetyl-4-piperidone with methylamine forms an iminium ion intermediate.

The hydride reagent reduces the iminium ion to yield this compound.

This one-pot procedure is highly efficient. For example, the reductive amination of N-Boc-4-piperidone with various primary amines using sodium triacetoxyborohydride has been reported to give excellent yields, often around 90%. mdpi.com A similar efficiency can be expected for the reaction between 1-acetyl-4-piperidone and methylamine.

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE), often with acetic acid mdpi.com | Mild, selective for imines over ketones, does not require pH control. | More expensive than other borohydrides. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH control (6-7) required chim.it | Mild, effective. | Highly toxic cyanide byproduct, pH-sensitive. |

This table compares common reducing agents used in reductive amination reactions.

An alternative strategy for forming the C-N bond at the C-4 position is through a nucleophilic substitution reaction. This pathway requires a piperidine ring that is functionalized with a suitable leaving group at the C-4 position, which is then displaced by methylamine.

The synthesis would start with a precursor such as 1-acetyl-4-hydroxypiperidine. The hydroxyl group is not a good leaving group and must first be converted into one. Common methods include transformation into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

However, nucleophilic substitutions at a piperidine carbon can be challenging and are often plagued by competing elimination reactions, which would yield 1-acetyl-1,2,3,6-tetrahydropyridine as a byproduct. youtube.com The success of the substitution is highly dependent on the nature of the leaving group, the nucleophile, and the reaction conditions. Despite these challenges, this method remains a viable, albeit less common, route for specific applications.

Stereochemical Control in Methylamino Group Introduction

For the parent compound this compound, the C-4 carbon is not a stereocenter. However, for substituted analogs where C-4 could become chiral, or in syntheses involving chiral auxiliaries, the stereochemical outcome of the amination reaction is crucial.

During reductive amination of a 4-piperidone, the hydride attack on the intermediate iminium ion can occur from either the axial or equatorial face of the ring. The stereochemical course is influenced by steric and electronic factors. Often, the reaction leads to a mixture of cis and trans diastereomers, where the bulkier substituent preferentially occupies the equatorial position to minimize steric strain in the more stable chair conformation of the piperidine ring. whiterose.ac.uk For instance, in the synthesis of related 4-aminoethyl-piperidines, reductive amination steps were reported to yield mixtures of diastereomers. nih.gov Achieving high stereoselectivity often requires the use of chiral catalysts, chiral auxiliaries, or substrate-controlled approaches where existing stereocenters on the ring direct the incoming nucleophile. whiterose.ac.ukresearchgate.net

Total Synthesis of this compound: Current State and Future Directions

The total synthesis of this compound, a disubstituted piperidine derivative, can be achieved through several strategic pathways. The core challenge lies in the selective functionalization of the piperidine ring at the 1- and 4-positions. Modern synthetic approaches prioritize efficiency, selectivity, and the use of readily available starting materials. The most common strategies involve building the molecule from either a pre-formed piperidine core, such as 4-piperidone or 4-cyanopiperidine (B19701), or through cyclization reactions. The choice of route often depends on factors like the desired scale, cost of reagents, and environmental impact. Future directions in the synthesis of this and similar compounds are increasingly focused on the integration of green chemistry principles to minimize waste and enhance safety.

Two principal and logical synthetic routes for the preparation of this compound are outlined below, starting from common piperidine-based precursors: N-Boc-4-piperidone and 4-cyanopiperidine. While a dedicated publication for the total synthesis of this specific molecule is not prevalent, the routes are constructed based on well-established and frequently published chemical transformations for analogous structures.

Route A: Synthesis from N-Boc-4-piperidone

This route utilizes reductive amination as the key step to install the methylamino group at the C-4 position.

Step 1: Reductive Amination. N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent to form tert-butyl 4-(methylamino)piperidine-1-carboxylate. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation as it is mild and selective for the reduction of the intermediate iminium ion over the ketone. dtic.mil

Step 2: Boc Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane, to yield 4-(methylamino)piperidine.

Step 3: N-Acetylation. The final step involves the selective acetylation of the more nucleophilic piperidine ring nitrogen over the secondary amine on the side chain. This is typically achieved by reacting 4-(methylamino)piperidine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like triethylamine (TEA) or under solvent-free conditions. orientjchem.org

Route B: Synthesis from 4-Cyanopiperidine

This pathway begins with the reduction of a nitrile, followed by functional group manipulations to arrive at the target compound.

Step 1: N-Protection. The piperidine nitrogen of 4-cyanopiperidine is first protected, for instance as its Boc derivative, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield tert-butyl 4-cyanopiperidine-1-carboxylate. This step prevents side reactions at the piperidine nitrogen in subsequent steps.

Step 2: Nitrile Reduction. The nitrile group is reduced to a primary amine (aminomethyl group). Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) is an effective method for this transformation, yielding tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. researchgate.netwikipedia.org

Step 3: N-Methylation. The primary amine is converted to a secondary methylamine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of primary amines to their dimethylated form, but controlled mono-methylation can be achieved. researchgate.net Alternatively, a two-step process involving formation of a carbamate (B1207046) or sulfonamide followed by reduction can be used.

Step 4: Boc Deprotection. Similar to Route A, the Boc group is removed using strong acid to give 4-(methylamino)piperidine.

Step 5: N-Acetylation. The final acetylation of the piperidine nitrogen is carried out as described in Route A to furnish this compound.

Comparative Analysis of Synthetic Routes

| Feature | Route A (from N-Boc-4-piperidone) | Route B (from 4-Cyanopiperidine) |

| Starting Material | N-Boc-4-piperidone | 4-Cyanopiperidine |

| Number of Steps | 3 | 5 |

| Key Reactions | Reductive Amination, Deprotection, Acetylation | Protection, Nitrile Reduction, N-Methylation, Deprotection, Acetylation |

| Key Reagents | Sodium triacetoxyborohydride, TFA/HCl, Acetic anhydride | (Boc)₂O, Raney Ni/H₂, Formic Acid/Formaldehyde, TFA/HCl, Acetic anhydride |

| Advantages | Fewer synthetic steps, more convergent. | Starts from a potentially cheaper precursor. |

| Disadvantages | Relies on the direct availability of N-Boc-4-piperidone. | Longer synthetic sequence, potentially lower overall yield. Use of highly toxic/flammable reagents like Raney Nickel and formaldehyde. |

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint, enhance safety, and improve economic viability. Key areas for improvement in the conventional routes include the choice of reducing agents, solvents, and catalysts.

Catalytic Transfer Hydrogenation for Reductive Amination

A major green improvement for Route A involves replacing stoichiometric hydride reagents like sodium triacetoxyborohydride with catalytic methods. Reductive amination via transfer hydrogenation has emerged as a powerful, sustainable alternative. liv.ac.uk This method uses a catalyst, often based on iridium or ruthenium, with a safe and inexpensive hydrogen donor like formic acid or sodium formate. nih.govnih.gov

Benefits:

Atom Economy: Catalytic processes have inherently better atom economy than stoichiometric reactions, which generate large amounts of inorganic waste (e.g., borate (B1201080) salts). wikipedia.org

Safety: It avoids the use of toxic and pyrophoric metal hydrides. Formates are generally more stable and safer to handle. liv.ac.uk

Conditions: Many transfer hydrogenation reactions can be performed under mild conditions, sometimes even in aqueous media, which is considered a green solvent. nih.govacs.org

Greener Acetylation Methods

The final N-acetylation step can also be made more environmentally friendly. Traditional methods often use chlorinated solvents and require a base to neutralize the acid byproduct.

Solvent-Free Acetylation: Research has demonstrated that N-acetylation of amines can be conducted efficiently under solvent-free conditions using acetic anhydride. orientjchem.org This approach eliminates solvent waste, simplifies product work-up, and can lead to higher throughput. Catalyst-free, solvent-free acetylation has been shown to proceed rapidly with good to excellent yields for a variety of amines. orientjchem.org

Alternative Acetylating Agents: Isopropenyl acetate has been proposed as a greener alternative to acetic anhydride. Its use in acetylation reactions produces acetone (B3395972) as the only byproduct, which is a relatively benign and easily removable solvent. frontiersin.orgnih.gov

Improving Nitrile Reduction

For Route B, the catalytic hydrogenation of the nitrile is already a relatively green step compared to stoichiometric reductions. However, improvements can still be made by optimizing the catalyst to allow for lower pressures and temperatures, thereby reducing energy consumption. The choice of catalyst is crucial for selectivity towards the primary amine and minimizing the formation of secondary and tertiary amine byproducts. researchgate.net

Summary of Green Chemistry Considerations

| Synthetic Step | Conventional Method | Greener Alternative | Green Chemistry Principle Addressed |

| Reductive Amination | Stoichiometric NaBH(OAc)₃ in chlorinated solvents. dtic.mil | Catalytic transfer hydrogenation with a formate donor, potentially in water. nih.govnih.gov | Safer Reagents, Atom Economy, Use of Safer Solvents, Catalysis. |

| N-Acetylation | Acetic anhydride/acetyl chloride with a base in an organic solvent. | Solvent-free acetylation with acetic anhydride or use of isopropenyl acetate. orientjchem.orgnih.gov | Prevention (eliminating solvent waste), Atom Economy. |

| Nitrile Reduction | Catalytic hydrogenation (e.g., Raney Ni, high pressure/temp). researchgate.net | Optimization of catalyst (e.g., cobalt boride) for higher selectivity and milder conditions. wikipedia.org | Safer Reagents, Energy Efficiency, Catalysis. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For "1-Acetyl-4-(methylamino)piperidine," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to understand the compound's conformational properties.

High-resolution ¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The spectrum of "this compound" would be expected to show distinct signals for the acetyl methyl group, the N-methyl group, and the various protons on the piperidine (B6355638) ring.

Based on the analysis of structurally similar compounds such as 1-acetylpiperidine (B1204225) chemicalbook.com and 4-(aminomethyl)piperidine (B1205859) chemicalbook.com, the following proton chemical shifts can be anticipated:

Acetyl Protons (CH₃CO-) : A sharp singlet is expected for the three equivalent protons of the acetyl group.

N-Methyl Protons (NCH₃) : A singlet corresponding to the three protons of the methylamino group.

Piperidine Ring Protons : The protons on the piperidine ring (at positions 2, 3, 4, 5, and 6) would appear as a series of multiplets due to spin-spin coupling with neighboring protons. The proton at C4, being attached to the nitrogen of the methylamino group, would likely appear as a multiplet at a distinct chemical shift. The protons at C2 and C6, adjacent to the acetylated nitrogen, would also show characteristic shifts.

The integration of these signals would correspond to the number of protons in each unique environment. The coupling constants (J-values) between adjacent protons would provide valuable information about the dihedral angles and thus the conformation of the piperidine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.1 | s |

| N-Methyl CH₃ | ~2.4 | s |

| Piperidine H4 | ~2.5 - 2.8 | m |

| Piperidine H2, H6 (axial) | ~3.8 - 4.2 | m |

| Piperidine H2, H6 (equatorial) | ~2.8 - 3.2 | m |

| Piperidine H3, H5 (axial) | ~1.2 - 1.5 | m |

| Piperidine H3, H5 (equatorial) | ~1.8 - 2.1 | m |

| NH | Broad singlet | br s |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. For "this compound," eight distinct carbon signals are expected.

Carbonyl Carbon (C=O) : This carbon would appear at the most downfield position, typically in the range of 168-172 ppm.

Piperidine C4 : The carbon bearing the methylamino group would be found in the midfield region.

Piperidine C2, C6 : These carbons, adjacent to the acetylated nitrogen, would have distinct chemical shifts due to the electronic effects of the acetyl group.

Piperidine C3, C5 : These carbons would resonate at higher fields.

Acetyl Methyl Carbon (CH₃CO-) : This carbon would appear in the upfield region.

N-Methyl Carbon (NCH₃) : This carbon signal would also be in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| C4 | ~58 |

| C2, C6 | ~45, ~40 |

| C3, C5 | ~32 |

| N-CH₃ | ~34 |

| Acetyl CH₃ | ~22 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, a suite of 2D NMR experiments is essential. youtube.comslideshare.netsdsu.eduepfl.chscience.gov

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the protons on the piperidine ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring, for instance, by observing through-space interactions between axial and equatorial protons. researchgate.net

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. Furthermore, rotation around the amide bond of the acetyl group can be restricted. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational dynamics. researchgate.net

By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion and amide bond rotation. For instance, at low temperatures, where these processes are slow on the NMR timescale, one might observe separate signals for the axial and equatorial protons, which would coalesce into averaged signals at higher temperatures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For "this compound" (C₈H₁₆N₂O), the exact mass can be calculated and compared to the experimentally determined value.

Predicted HRMS data for various adducts of "this compound" is available from databases such as PubChemLite. uni.lu

Interactive Data Table: Predicted HRMS Data for [M+H]⁺

| Ion Formula | Calculated m/z |

| [C₈H₁₇N₂O]⁺ | 157.13355 |

This predicted value would be compared to the experimental data obtained from an HRMS instrument to confirm the elemental composition of the synthesized compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with techniques like electrospray ionization (ESI-MS/MS), is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. nih.gov While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be proposed based on the known behavior of related piperidine and N-acetylated compounds. wvu.edu

Upon ionization, the molecule is expected to undergo characteristic cleavages. The fragmentation of the piperidine ring and the loss of its substituents are key diagnostic pathways. wvu.edunih.gov The initial molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.23 g/mol ) plus a proton. fishersci.cauni.lu

Key fragmentation pathways likely include:

α-Cleavage: A common fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom in the piperidine ring. mdpi.com

Loss of the Acetyl Group: Cleavage of the amide bond can result in the loss of a neutral acetyl group (CH₃CO•, 43 Da) or ketene (B1206846) (CH₂=C=O, 42 Da).

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often leading to a series of smaller charged fragments. Studies on similar piperidine alkaloids show that these pathways are common and structurally informative. nih.gov For instance, cleavage across the ring can lead to characteristic ions that help confirm the core structure. wvu.edu

Loss of the Methylamino Group: The bond between the piperidine ring and the methylamino group can cleave, leading to fragments representing the loss of this substituent.

A proposed fragmentation scheme would help differentiate it from isomeric structures and confirm the positions of the acetyl and methylamino groups.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion (m/z) | Proposed Origin |

|---|---|

| 157 | [M+H]⁺ |

| 114 | [M+H - CH₃CO]⁺ (Loss of acetyl group) |

| 96 | Resulting from fragmentation of the piperidine ring nih.gov |

This table is based on theoretical fragmentation patterns derived from related structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the tertiary amide and the secondary amine. wpmucdn.com

Amide Group: The N-acetyl group is a tertiary amide. Its most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. For tertiary amides, this peak typically appears in the range of 1630-1670 cm⁻¹. The C-N stretching vibration of the amide would also be present, usually in the 1200-1300 cm⁻¹ region.

Amine Group: The methylamino group is a secondary amine. It is characterized by an N-H stretching vibration that appears as a single, typically weak to medium intensity peak in the 3300-3500 cm⁻¹ region. wpmucdn.com This distinguishes it from primary amines, which show two peaks in this region. The N-H bending (scissoring) vibration is also expected, occurring near 1550-1650 cm⁻¹. This peak can sometimes be obscured by other signals in the same region. wpmucdn.com

Alkyl C-H Bonds: The piperidine ring and methyl groups will exhibit C-H stretching vibrations in the 2800-3000 cm⁻¹ range and C-H bending vibrations at approximately 1350-1480 cm⁻¹. nist.gov

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Alkyl | C-H Stretch | 2800 - 3000 |

| Tertiary Amide | C=O Stretch | 1630 - 1670 |

Data is based on typical frequency ranges for the specified functional groups. wpmucdn.comnist.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, which allows for the precise determination of atomic positions in three-dimensional space.

While a specific single-crystal X-ray diffraction study for this compound is not found in the reviewed literature, analysis of related piperidine structures allows for a well-founded prediction of its solid-state conformation. nih.govnih.gov Such an analysis would provide precise bond lengths, bond angles, and torsional angles.

It is highly probable that the piperidine ring adopts a stable chair conformation, which minimizes steric strain. nih.gov In this conformation, the substituents at the C4 and N1 positions can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The thermodynamically most stable conformer would likely have the bulkier substituents, particularly the acetyl group at the nitrogen and the methylamino group at C4, in equatorial positions to reduce steric hindrance.

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant force in its crystal packing. nih.gov

The secondary amine (N-H) of the methylamino group can act as a hydrogen bond donor. The carbonyl oxygen (C=O) of the acetyl group is a strong hydrogen bond acceptor. Therefore, it is highly probable that strong N-H···O=C intermolecular hydrogen bonds would form, linking molecules into chains or more complex three-dimensional networks. researchgate.net These interactions are crucial for the stability of the crystal lattice. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₆N₂O |

| 1-Acetyl-4-piperidinecarboxylic acid | C₈H₁₃NO₃ |

| 1-methylpiperidine | C₆H₁₃N |

| 4-diphenylcarbamyl-N-methyl-piperidine methobromide | C₂₀H₂₅N₂O⁺·Br⁻ |

Theoretical and Computational Chemistry Studies of 1 Acetyl 4 Methylamino Piperidine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the electronic structure and energetic properties of molecules. For 1-Acetyl-4-(methylamino)piperidine, these calculations would provide invaluable data on its preferred three-dimensional arrangements and the distribution of its electrons.

A critical first step in the computational study of this compound would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Due to the flexibility of the piperidine (B6355638) ring and the presence of two substituents, several low-energy conformations are expected to exist.

The piperidine ring can adopt chair, boat, and twist-boat conformations. For each of these, the acetyl and methylamino groups can be in either axial or equatorial positions, leading to a number of possible stereoisomers. It is anticipated that the chair conformation with both the acetyl group at the nitrogen and the methylamino group at the C4 position in equatorial orientations would be the most stable due to the minimization of steric hindrance.

A systematic conformational analysis would involve rotating the single bonds, such as the C-N bond of the methylamino group and the C-C bond of the acetyl group, to map out the potential energy surface and identify all local minima (stable conformers) and transition states that separate them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperidine Ring Conformation | N-Acetyl Group Orientation | C4-Methylamino Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | Equatorial | 0.00 |

| 2 | Chair | Equatorial | Axial | > 0 |

| 3 | Chair | Axial | Equatorial | > 0 |

| 4 | Chair | Axial | Axial | > 0 |

| 5 | Twist-Boat | - | - | > 0 |

Note: This table is illustrative and based on general principles of conformational analysis. The actual relative energies would need to be determined by quantum chemical calculations.

Once the optimized geometries of the stable conformers are obtained, their electronic properties can be investigated. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamino group due to the presence of its lone pair of electrons. The LUMO is likely to be centered on the carbonyl group of the acetyl substituent, which is an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Quantum chemical calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors, the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound can be predicted. These theoretical chemical shifts, when compared to experimental spectra, can help in the definitive assignment of signals and provide confidence in the determined molecular conformation.

Similarly, the calculation of the vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched with the absorption bands in the experimental spectra. This is particularly useful for identifying characteristic functional group vibrations, such as the C=O stretch of the acetyl group and the N-H stretch of the methylamino group.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Specific values for each proton |

| ¹³C NMR Chemical Shift (ppm) | Specific values for each carbon |

| Key IR Vibrational Frequencies (cm⁻¹) | C=O stretch, N-H stretch, C-N stretch |

Note: This table would be populated with specific numerical data upon the completion of DFT calculations.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes its shape.

An MD simulation of this compound would provide detailed insights into the flexibility of the piperidine ring. It would allow for the observation of ring puckering and the transitions between different chair and boat conformations. The frequency and timescales of these conformational changes are important for understanding how the molecule might interact with its environment, such as a biological receptor.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited to study these solvent effects. By surrounding the this compound molecule with explicit solvent molecules (e.g., water, ethanol), the simulations can capture the specific hydrogen bonding and electrostatic interactions.

It would be expected that in a polar protic solvent like water, the solvent molecules would form hydrogen bonds with the carbonyl oxygen of the acetyl group and the nitrogen and hydrogen atoms of the methylamino group. These interactions could stabilize certain conformations over others, potentially leading to a different conformational preference compared to the gas phase. Analyzing the radial distribution functions from the MD trajectory would provide a quantitative measure of the solvation structure around different parts of the molecule.

Reactivity and Reaction Mechanism Studies

Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and the energy barriers that govern reaction rates.

While specific computational studies detailing the synthesis of this compound are not prominent in published literature, standard synthetic routes can be analyzed using theoretical methods to understand their mechanisms in detail. A highly probable synthetic route involves the reductive amination of N-acetyl-4-piperidone with methylamine (B109427).

This reaction typically proceeds in two main stages:

Nucleophilic attack and Dehydration: The primary amine (methylamine) attacks the carbonyl carbon of N-acetyl-4-piperidone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base or, more accurately, an iminium cation intermediate.

Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound.

In a related context, studies on other piperidine syntheses, such as intramolecular cyclizations or modifications of the piperidine ring, have utilized computational approaches to understand complex reaction cascades and predict outcomes. researchgate.net These precedents establish a clear framework for how the synthesis of this compound could be computationally modeled to optimize reaction conditions and understand mechanistic nuances.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of a reaction. Computational chemistry provides robust methods for locating transition state geometries and calculating their energies.

For the proposed synthesis of this compound, computational modeling could identify the specific geometries of the transition states for both the iminium ion formation and the subsequent hydride reduction. A computational study on the alkylation of different piperidine enamines successfully used DFT (B3LYP/6-31G(d)) to model the transition states, revealing that stereoselectivity is governed by the preferential conformation of the piperidine ring which places certain substituents in an axial position to minimize steric strain. nih.gov This type of analysis is directly applicable to understanding the reactivity of the N-acetyl-4-piperidone precursor.

The process of computationally locating a transition state often involves initial mapping of the reaction path to find an approximate structure, which is then optimized using algorithms designed to find first-order saddle points on the potential energy surface. sparkle.pro.br Once the TS is located and confirmed (typically by a frequency calculation showing a single imaginary frequency), the activation energy can be calculated. Kinetic studies on the reaction of piperidine with other molecules have shown that the entropy of activation (ΔS‡) can also be determined, indicating the degree of order in the transition state compared to the reactants. maxapress.com

| Parameter | Method/Basis Set | Purpose | Reference Example |

|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP) | To find the lowest energy structures of reactants, products, and intermediates. | Alkylation of piperidine enamines nih.gov |

| Basis Set | e.g., 6-31G(d) or larger | Describes the atomic orbitals used in the calculation; Pople-style basis sets are common. | nih.gov |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar | To locate the saddle point (transition state) on the potential energy surface. | Standard in quantum chemistry software sparkle.pro.br |

| Frequency Calculation | Same method/basis set as optimization | To confirm a structure is a true minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). | nih.govsparkle.pro.br |

| Solvation Model | Polarizable Continuum Model (PCM) | To account for the effect of the solvent on the reaction energies. | Implicit in many reaction mechanism studies |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug design. They aim to correlate the chemical structure of a compound with its biological activity. researchgate.net For piperidine derivatives, which are ubiquitous in pharmaceuticals, SAR and QSAR provide a rational basis for optimizing lead compounds to enhance potency and reduce side effects. ajchem-a.comlongdom.org

QSAR models are mathematical equations that link the variation in biological activity within a series of compounds to variations in their structural properties, which are quantified by molecular descriptors. researchgate.net

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, including steric, electronic, and hydrophobic properties. For this compound, a wide range of descriptors can be calculated using computational software. These can be classified as:

1D/2D Descriptors: Based on the chemical formula or 2D structure, such as molecular weight, atom counts, and topological indices (e.g., topochemical index τ). nih.gov

3D Descriptors: Derived from the 3D conformation of the molecule, such as van der Waals volume, solvent-accessible surface area, and dipole moment. nih.gov

Quantum Mechanical Descriptors: Calculated using quantum chemistry methods, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and partial atomic charges.

Biological Activity Prediction: A validated QSAR model can predict the biological activity of new, unsynthesized compounds. For this compound, a QSAR model developed from a library of similar 4-aminopiperidines could predict its potential as, for example, an antifungal agent mdpi.com or an analgesic. longdom.org

Furthermore, molecular docking studies can complement QSAR by providing a visual and energetic prediction of how the molecule binds to a biological target, such as a receptor or enzyme. nih.govnih.gov Docking simulations place the ligand (e.g., this compound) into the active site of a protein and score the interaction, helping to rationalize the SAR data. For instance, docking studies on 4-aminopiperidine (B84694) drugs with cytochrome P450 enzymes have provided detailed insights into their metabolism by identifying key interactions, such as hydrogen bonds, with specific amino acid residues like serine 119. acs.org

| Descriptor Type | Example Descriptor | Information Encoded | Potential Relevance for this compound |

|---|---|---|---|

| Topological | Topochemical Index (τ) | Molecular shape, size, and degree of branching. | Predicting acetylcholinesterase inhibition activity. nih.gov |

| Steric | Van der Waals Volume | The volume occupied by the molecule. | Correlating with binding pocket complementarity. nih.gov |

| Electronic | Dipole Moment | Overall polarity of the molecule. | Influencing blood-brain barrier penetration and receptor interactions. |

| Hydrophobic | LogP (XLogP) | Partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Predicting membrane permeability and metabolic stability. lookchem.com |

| Quantum Mechanical | HOMO/LUMO Energies | Electron-donating/accepting ability; relates to chemical reactivity. | Understanding metabolic transformations and covalent bond formation. acs.org |

Chemical Transformations and Derivatization of 1 Acetyl 4 Methylamino Piperidine

Reactions Involving the Acetyl Group

The acetyl group, an N-acylpiperidine moiety, is a tertiary amide. researchgate.netnih.gov Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon.

Amide Hydrolysis and Formation of New Amide Bonds

The acetyl group can be removed through hydrolysis, typically under acidic or basic conditions, to yield the corresponding secondary amine, 4-(methylamino)piperidine. This deacetylation is a crucial step if further modification of the piperidine (B6355638) ring nitrogen is desired.

Amide Hydrolysis: Hydrolysis of the amide bond in 1-acetyl-4-(methylamino)piperidine typically requires heating with aqueous acid (like HCl) or a strong base (like NaOH). google.com The reaction breaks the amide linkage, producing 4-(methylamino)piperidine and acetic acid (or its salt). google.com

Reaction Scheme: Amide Hydrolysis

This compound reacts with water in the presence of an acid or base catalyst to yield 4-(methylamino)piperidine and acetic acid.

Formation of New Amide Bonds: Once the acetyl group is removed, the resulting piperidine nitrogen can be acylated to form new, different amide bonds. This is a common strategy in medicinal chemistry to introduce a variety of substituents. The reaction is typically carried out by treating the deacetylated piperidine with an acylating agent such as an acid chloride or acid anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

Table 1: Examples of Reagents for New Amide Bond Formation

| Acylating Agent | Product Class |

| Benzoyl chloride | N-Benzoylpiperidine derivative |

| Acetic anhydride | N-Acetylpiperidine derivative (reformation of starting material) |

| Propionyl chloride | N-Propionylpiperidine derivative |

| Succinic anhydride | N-Succinoylpiperidine derivative (ring-opening) |

Reduction of the Amide Carbonyl

The carbonyl group of the acetyl moiety can be reduced to a methylene (B1212753) group (-CH2-), converting the tertiary amide into a tertiary amine. This transformation effectively changes the 1-acetyl group into a 1-ethyl group.

A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this reduction. google.com The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com This conversion is significant as it alters the electronic properties and basicity of the piperidine nitrogen.

Reaction Scheme: Reduction of Amide Carbonyl

This compound is treated with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to form 1-ethyl-4-(methylamino)piperidine.

Reactions Involving the Methylamino Group

The secondary amine at the 4-position is nucleophilic and is the primary site for reactions such as alkylation, acylation, and the formation of other amine derivatives.

Alkylation and Acylation of the Secondary Amine

Alkylation: The secondary amine can be readily alkylated by reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base such as potassium carbonate to neutralize the resulting hydrohalic acid. prepchem.comresearchgate.net This reaction converts the secondary amine into a tertiary amine. For instance, reaction with benzyl bromide would yield 1-acetyl-4-(N-benzyl-N-methylamino)piperidine. This type of transformation is crucial in the synthesis of various pharmaceutical intermediates. prepchem.com

Acylation: Acylation of the methylamino group can be achieved using acid chlorides or anhydrides, similar to the acylation of the piperidine nitrogen mentioned earlier. This reaction forms a new amide bond. For example, reacting this compound with benzoyl chloride would yield 1-acetyl-4-(N-benzoyl-N-methylamino)piperidine. This reaction is often used to introduce specific structural motifs found in biologically active molecules. nih.gov

Table 2: Derivatization via Alkylation and Acylation of the Methylamino Group

| Reagent | Reaction Type | Product |

| Benzyl bromide / K₂CO₃ | Alkylation | 1-Acetyl-4-(N-benzyl-N-methylamino)piperidine |

| Propionyl chloride / Et₃N | Acylation | 1-Acetyl-4-(N-methyl-N-propionylamino)piperidine |

| Methyl Acrylate | Michael Addition | Methyl 3-((1-acetylpiperidin-4-yl)(methyl)amino)propanoate researchgate.net |

Formation of New Amine Derivatives (e.g., Sulfonamides, Ureas)

Sulfonamide Formation: The nucleophilic secondary amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base to form sulfonamides. This reaction is a common method for synthesizing sulfonamide-containing compounds, which are a prominent class of therapeutic agents.

Urea (B33335) Formation: Substituted ureas can be synthesized by reacting the methylamino group with isocyanates. nih.gov For example, treatment with phenyl isocyanate would yield a phenyl urea derivative. Alternatively, reagents like carbonyldiimidazole (CDI) can be used in a two-step, one-pot process to form ureas, which avoids handling potentially hazardous isocyanates directly. researchgate.net Urea derivatives are frequently found in modern pharmaceuticals. pearson.com

Reaction Scheme: Formation of Sulfonamide and Urea Derivatives

This compound reacts with a sulfonyl chloride to form a sulfonamide or with an isocyanate to form a urea derivative.

Oxidative Transformations of the Amine Functionality

While less common for this specific substrate in available literature, the secondary amine functionality can theoretically undergo oxidative transformations. Potential reactions could include oxidation to form nitroxide radicals or, under more vigorous conditions, cleavage of the N-methyl or N-piperidyl bond. The specific products would depend heavily on the oxidizing agent used and the reaction conditions. Such transformations are generally less utilized for synthetic derivatization compared to the more predictable alkylation and acylation reactions.

Reactions at the Piperidine Ring System